Lauralkonium chloride

描述

月桂酰氯化铵是一种季铵化合物,化学式为C29H44ClNO2。 它广泛应用于各个行业,特别是化妆品和制药行业,因为它具有抗菌和抗静电性能 。 这种化合物以其抑制微生物生长而闻名,使其成为许多配方中宝贵的防腐剂 .

准备方法

合成路线和反应条件: 月桂酰氯化铵通过一系列化学反应合成,这些反应涉及叔胺与烷基卤化物的季铵化。该过程通常涉及以下步骤:

烷基化: 叔胺在受控条件下与烷基卤化物反应,形成季铵盐。

纯化: 将所得产物通过结晶或其他适当的方法纯化,以获得纯净的月桂酰氯化铵。

工业生产方法: 在工业环境中,月桂酰氯化铵的生产涉及大型反应器,在其中将反应物在特定温度和压力条件下混合。监测反应以确保叔胺完全转化为季铵化合物。 最后的产品然后进行严格的质量控制措施,以确保其纯度和功效 .

化学反应分析

反应类型: 月桂酰氯化铵会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成相应的氧化物。

还原: 还原反应可以将其转化为不同的胺衍生物。

取代: 它可以进行取代反应,其中氯离子被其他阴离子取代。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 溴化物或碘化物等各种阴离子可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化物,而取代反应可以产生不同的季铵盐 .

科学研究应用

Antimicrobial Agent

Lauralkonium chloride is primarily utilized for its antimicrobial properties. It is effective against a broad spectrum of microorganisms, including bacteria and fungi. The mechanism involves the disruption of the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it suitable for use in:

- Pharmaceuticals : As a preservative in ophthalmic solutions and other formulations to prevent microbial contamination .

- Personal Care Products : Incorporated into shampoos and conditioners due to its antistatic and preservative qualities.

Phase Transfer Catalyst

In organic synthesis, this compound serves as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). This application is crucial in the synthesis of various organic compounds.

Cell Culture Studies

In biological research, this compound is employed in cell culture studies to investigate its effects on cell membranes. Researchers have used this compound to study membrane permeability and cellular interactions, providing insights into its potential therapeutic applications .

Case Study 1: Ophthalmic Formulations

A notable study investigated the use of this compound in ophthalmic compositions. It was found that incorporating this compound effectively preserved acidic ophthalmologically acceptable drug solutions without forming insoluble ion-pairs, which can occur with other compounds like benzalkonium chloride. This highlights its potential for improving the stability and efficacy of eye drops .

Case Study 2: Personal Care Products

Research evaluating the effectiveness of this compound in personal care products demonstrated its ability to enhance product stability while providing antimicrobial protection. In formulations such as shampoos, it not only acted as a preservative but also improved the overall sensory attributes by reducing static cling on hair.

Comparative Data Table

| Application Area | Specific Use | Mechanism of Action | Efficacy Evidence |

|---|---|---|---|

| Pharmaceuticals | Preservative in ophthalmic solutions | Disrupts microbial membranes | Effective against bacteria and fungi |

| Personal Care Products | Antistatic agent in shampoos | Alters membrane permeability | Improved product stability |

| Organic Synthesis | Phase transfer catalyst | Facilitates reactions between different phases | Enhanced reaction yields |

| Biological Research | Cell culture studies | Investigates effects on cell membranes | Insights into membrane dynamics |

作用机制

月桂酰氯化铵主要通过与微生物细胞膜的相互作用发挥其作用。季铵基团破坏细胞膜的脂质双层,导致细胞裂解和死亡。 这种机制使其对多种微生物非常有效,包括细菌、真菌和病毒 .

相似化合物的比较

月桂酰氯化铵属于更广泛的季铵化合物类别,其中包括:

- 苯扎氯铵

- 十六烷基吡啶氯化物

- 十二烷基三甲基氯化铵

独特性: 月桂酰氯化铵因其特定的烷基链长度和结构而具有独特性,这赋予了其独特的抗菌和抗静电性能。 与其他季铵化合物相比,它在需要防腐和减少静电荷的配方中特别有效 .

结论

月桂酰氯化铵是一种用途广泛的化合物,在各个领域都有重要的应用。其独特的化学性质和作为抗菌剂的有效性使其成为许多工业和科学应用中的宝贵成分。

如果您有任何其他问题或需要更多详细信息,请随时提问!

生物活性

Lauralkonium chloride is a quaternary ammonium compound primarily derived from lauric acid, characterized by its long hydrophobic alkyl chain. Its chemical formula is . This compound is widely recognized for its antimicrobial properties , which make it valuable in various industrial and clinical applications.

This compound exerts its biological activity primarily through the disruption of microbial cell membranes. The cationic nature of this compound allows it to interact with negatively charged components of microbial membranes, leading to:

- Disruption of lipid bilayers : This results in increased membrane permeability and eventual cell lysis.

- Binding to membrane proteins : Essential proteins that maintain cellular integrity are affected, further compromising microbial survival.

Antimicrobial Efficacy

Research indicates that this compound is effective against a broad spectrum of microorganisms, including both bacteria and fungi. Its efficacy can be summarized as follows:

| Microorganism | Efficacy |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate to High |

| Candida albicans | Moderate |

| Pseudomonas aeruginosa | Variable resistance |

Studies have shown that this compound can significantly reduce microbial counts in various settings, such as in personal care products and medical applications .

Case Study: Efficacy in Dairy Farming

A study investigated the effectiveness of various pre-milking teat preparation methods, including those using this compound. The results indicated that treatments containing this compound had a significant impact on reducing bacterial counts compared to traditional methods. The odds ratios (OR) for bacterial reduction were notably higher with this compound treatments:

| Preparation Method | Odds Ratio (OR) | P-value |

|---|---|---|

| Wash and dry | 1 | - |

| Iodine | 2.30 | 0.91 - 6.09 |

| This compound | 4.46 | <0.01 |

| No preparation | 0.01 | <0.001 |

This study underscores the compound's potential in enhancing hygiene practices in agricultural settings .

Research on Drug Excipients

In another research effort, this compound was evaluated alongside other quaternary ammonium compounds for their interactions with biological targets like G-Protein Coupled Receptors (GPCRs). The findings suggest that this compound has a favorable profile for use as a drug excipient due to its ability to predictably interact with biological systems, achieving an area under the curve (AUC) score indicative of good predictive power for GPCR-ligand interactions .

Applications in Industry

This compound is utilized across various sectors due to its antimicrobial properties:

- Personal Care Products : Used as a preservative and conditioning agent.

- Pharmaceuticals : Acts as an excipient in formulations.

- Industrial Cleaning Agents : Employed for its disinfectant qualities.

属性

CAS 编号 |

19486-61-4 |

|---|---|

分子式 |

C29H44ClNO2 |

分子量 |

474.1 g/mol |

IUPAC 名称 |

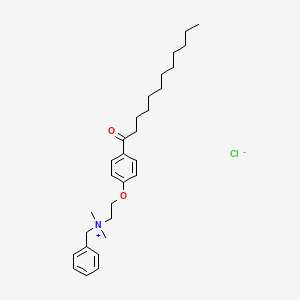

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1 |

InChI 键 |

IBNQLYMPUGQNLN-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

规范 SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lauralkonium chloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。